molecular formula C16H19BrN2O3S B4899480 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5608-36-6

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4899480
CAS No.: 5608-36-6
M. Wt: 399.3 g/mol
InChI Key: BACWJVRCQGCPQH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the ethylsulfanyl and bromophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine core. Subsequent bromination and ethylsulfanyl substitution reactions are carried out under controlled conditions to introduce the bromophenyl and ethylsulfanyl groups, respectively .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and bromophenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:

    2-(Methylsulfanyl)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    2-(Ethylsulfanyl)ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The fluorophenyl group can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of substituents, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S/c1-3-23-8-7-22-15(20)13-10(2)18-16(21)19-14(13)11-5-4-6-12(17)9-11/h4-6,9,14H,3,7-8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACWJVRCQGCPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386201
Record name ST015162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5608-36-6
Record name ST015162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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